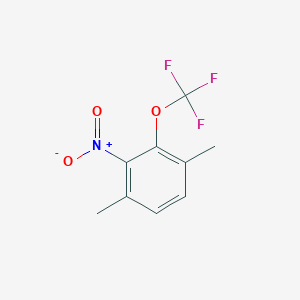

1,4-Dimethyl-2-nitro-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18845463

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3NO3 |

|---|---|

| Molecular Weight | 235.16 g/mol |

| IUPAC Name | 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3 |

| Standard InChI Key | JOFATGCGIWADNY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C)OC(F)(F)F)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene, reflects its substitution pattern on the benzene ring. Key features include:

-

Methyl groups at positions 1 and 4, which sterically hinder certain reactions while stabilizing the aromatic system through hyperconjugation.

-

A nitro group (-NO) at position 2, a strong electron-withdrawing moiety that directs electrophilic substitution to meta positions.

-

A trifluoromethoxy group (-OCF) at position 3, which combines the electron-withdrawing effects of fluorine atoms with the steric bulk of the methoxy group.

The canonical SMILES representation, , provides a precise topological description.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.16 g/mol |

| InChI | InChI=1S/C9H8F3NO3/c1-5-3-4-6(2)8(7(5)13(14)15)16-9(10,11)12/h3-4H,1-2H3 |

| SMILES | CC1=C(C(=C(C=C1)C)OC(F)(F)F)N+[O-] |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene likely involves multi-step sequences, drawing from methodologies used for related compounds.

Trifluoromethoxy Group Installation

| Reagent | Temperature | Isomer Ratio (para:ortho) | Yield |

|---|---|---|---|

| HNO/HSO | 0–35°C | 9:1 | 85% |

Isolation and Purification

Reaction mixtures are quenched in ice-cold water, and products are extracted using dichloromethane (DCM). Solvent evaporation yields crude material, which is purified via distillation or recrystallization .

Reactivity and Functionalization

Reductive Transformations

Nitro groups can be reduced to amines using catalytic hydrogenation or metal-acid systems. For instance, Ni-catalyzed reductive aminocarbonylation of nitroarenes has been employed to synthesize dibenzazepine derivatives :

Such reactions could enable the conversion of 1,4-dimethyl-2-nitro-3-(trifluoromethoxy)benzene into aminobenzene analogs for pharmaceutical screening.

| Derivative | Target Activity | Rationale |

|---|---|---|

| Amino-analog | Anticancer | Kinase inhibition |

| Sulfonamide | Antibacterial | Folate synthesis disruption |

Challenges and Future Directions

Synthetic Optimization

Current methods rely on hazardous reagents like AHF and corrosive acid mixtures. Future work could explore:

-

Flow Chemistry: To improve safety and scalability of nitration and fluorination steps.

-

Catalytic Fluorination: Using transition metals or organocatalysts to install -OCF groups under milder conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume